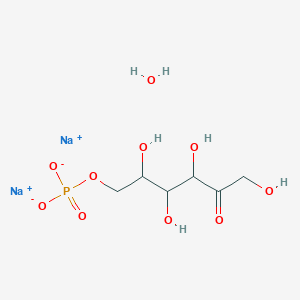
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is a complex organic compound with significant biochemical and industrial applications. This compound is a phosphorylated aldohexose, which means it contains a sugar molecule with a phosphate group attached. It is commonly used in various biochemical assays and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate typically involves the phosphorylation of the corresponding sugar molecule. The process begins with the oxidation of the sugar to introduce the keto group, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is typically obtained as a hydrate to ensure stability during storage and handling.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of various biochemical products and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, playing a crucial role in metabolic pathways. It can also bind to specific receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
- Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Uniqueness
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its stability as a hydrate make it particularly valuable in research and industrial applications.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial fields, contributing to advancements in research and technology.
Properties
Molecular Formula |
C6H13Na2O10P |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
InChI Key |
FLUNTNXPFPTURB-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















